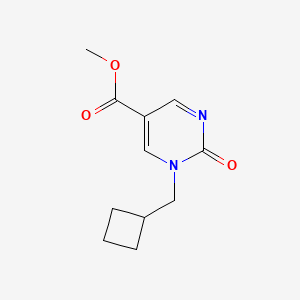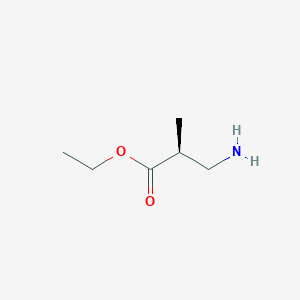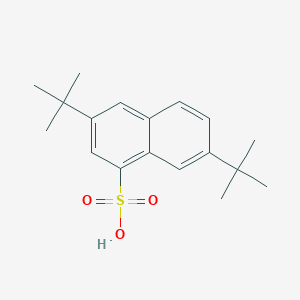![molecular formula C19H25N3O4 B12970067 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12970067.png)
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development and other scientific research applications .
Métodos De Preparación
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-step reactions. One common method includes the use of iodine-catalyzed one-pot three-component condensations. This method involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction conditions often include the presence of sodium acetate (NaOAc) and molecular iodine (I2) as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Cycloaddition: The cycloaddition reactions often involve the formation of new rings, enhancing the complexity and functionality of the molecule.
Aplicaciones Científicas De Investigación
Imidazo[1,5-a]pyrazine derivatives have a wide range of scientific research applications:
Chemistry: They are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Mecanismo De Acción
The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to induce clustering of viral nucleoproteins, preventing their nuclear accumulation . This indicates their potential as antiviral agents. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Imidazo[1,5-a]pyrazine derivatives can be compared with other similar compounds such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines. While all these compounds share a similar core structure, their biological activities and applications can differ significantly:
Imidazo[1,2-a]pyrazines: Known for their anticancer activities and are often synthesized using iodine-catalyzed methods.
Imidazo[1,5-a]pyridines: These compounds are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.
By comparing these compounds, the uniqueness of imidazo[1,5-a]pyrazine derivatives lies in their versatile reactivity and broad range of applications in various scientific fields.
Propiedades
Fórmula molecular |
C19H25N3O4 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-acetylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-13(23)14-6-5-7-15(10-14)22-12-16-11-20(8-9-21(16)17(22)24)18(25)26-19(2,3)4/h5-7,10,16H,8-9,11-12H2,1-4H3 |
Clave InChI |
MIMIBEFMVNDQGR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)N2CC3CN(CCN3C2=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



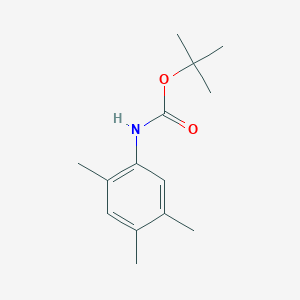

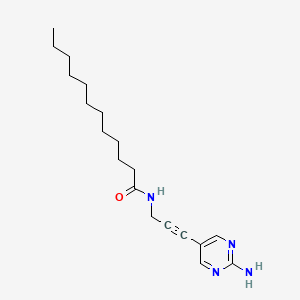



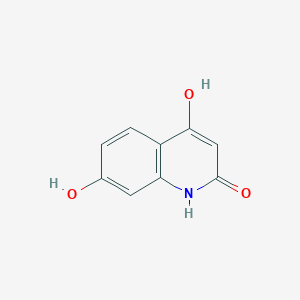
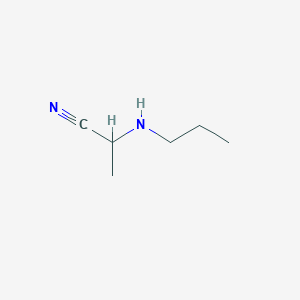
![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)

